2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Diversity in Medicinal Chemistry
- This compound is utilized in the synthesis of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds. Such compounds are synthesized through multi-component reactions using novel heterocyclic active methylene compounds, presenting an efficient and eco-friendly strategy for diversity-oriented synthesis (Jayarajan & Vasuki, 2012).
Methodologies in Organic Synthesis
- The compound is involved in one-pot, three-component condensation reactions. Such reactions have been demonstrated for synthesizing various carbonitrile derivatives in water, showcasing the compound's role in facilitating efficient and convenient synthesis methods in organic chemistry (Rahmati, Kenarkoohi, & Khavasi, 2012).
Antibacterial Applications
- There is research on the synthesis of carbonitrile derivatives using this compound and their subsequent evaluation for antibacterial activities against human pathogenic bacteria. This highlights the compound's potential in the development of new antibacterial agents (Vinoth, Vadivel, & Lalitha, 2021).
Green Chemistry and Corrosion Inhibition
- Spiro derivatives of this compound have been studied as novel classes of green corrosion inhibitors. Their synthesis involves green chemistry principles and they show promising results in protecting mild steel in acidic environments, indicating their application in industrial corrosion prevention (Gupta et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in developing new therapeutic agents . Similarly, pyridine derivatives have been shown to exhibit high activity, potentially due to the presence of a ring nitrogen and a pyridyl methyl group .
Mode of Action
The mode of action of indole and pyridine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and is involved in various biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2'-amino-1-[(2-chlorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3/c1-14-11-20-21(23(31)29(14)2)25(17(12-27)22(28)33-20)16-8-4-6-10-19(16)30(24(25)32)13-15-7-3-5-9-18(15)26/h3-11H,13,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEVSJLTKNZYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.